Cas no 2171904-10-0 (5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid)

5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid
- EN300-1555533
- 2171904-10-0
- 5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}-4-methylpentanoic acid
-
- Inchi: 1S/C28H32N2O5/c1-18(13-14-26(31)32)16-29-27(33)19-7-6-8-20(15-19)30-28(34)35-17-25-23-11-4-2-9-21(23)22-10-3-5-12-24(22)25/h2-6,8-12,18-20,25H,7,13-17H2,1H3,(H,29,33)(H,30,34)(H,31,32)
- InChI Key: XKNVPCUDAMEJIF-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CCC(C(NCC(C)CCC(=O)O)=O)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 476.23112213g/mol
- Monoisotopic Mass: 476.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 761
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 105Ų
5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1555533-2.5g |
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}-4-methylpentanoic acid |
2171904-10-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1555533-0.25g |
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}-4-methylpentanoic acid |
2171904-10-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1555533-1.0g |
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}-4-methylpentanoic acid |
2171904-10-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1555533-0.05g |
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}-4-methylpentanoic acid |
2171904-10-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1555533-50mg |
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}-4-methylpentanoic acid |
2171904-10-0 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1555533-500mg |
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}-4-methylpentanoic acid |
2171904-10-0 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1555533-5000mg |
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}-4-methylpentanoic acid |
2171904-10-0 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1555533-250mg |
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}-4-methylpentanoic acid |
2171904-10-0 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1555533-2500mg |
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}-4-methylpentanoic acid |
2171904-10-0 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1555533-0.5g |
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}-4-methylpentanoic acid |
2171904-10-0 | 0.5g |
$3233.0 | 2023-06-05 |
5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid Related Literature
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
Additional information on 5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid
Introduction to 5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic Acid (CAS No. 2171904-10-0)
5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid, identified by its CAS number 2171904-10-0, is a sophisticated compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The intricate structure of this molecule, characterized by its multi-functional groups, contributes to its unique chemical properties and potential therapeutic applications.
The molecular framework of 5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid includes a cyclohexenone core, which is a common motif in bioactive molecules. This core is further modified with an amino group that is protected by a methoxycarbonyl (Moc) group, a strategy often employed in peptide synthesis to enhance stability during handling and purification. The presence of a fluorenylmethoxycarbonyl moiety suggests that this compound may be used in the synthesis of peptide mimetics or as an intermediate in the development of more complex protein-based therapeutics.
In recent years, there has been a surge in interest regarding the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The structural features of 5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid make it a candidate for such applications. Specifically, the fluorene group is known for its ability to enhance the solubility and bioavailability of molecules, while the cyclohexenone ring provides a scaffold for further chemical modifications that can fine-tune biological activity.
One of the most compelling aspects of this compound is its potential as a tool for drug discovery. The combination of structural complexity and functional diversity allows researchers to explore various pharmacophores within a single molecule. This approach is particularly valuable in medicinal chemistry, where the identification of novel lead compounds is crucial for developing new treatments. The use of computational methods, such as molecular docking and virtual screening, has become increasingly prevalent in the identification of promising candidates like 5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has enabled the construction of complex molecular architectures with greater efficiency. These techniques are essential for producing molecules like 5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid, which are critical for advancing our understanding of biological processes and developing new therapeutic agents.
In the context of current research, there is growing evidence suggesting that compounds with similar structural motifs can interact with specific targets in the body to modulate disease-related pathways. For instance, studies have shown that certain fluorene derivatives can inhibit enzymes involved in cancer progression or modulate inflammatory responses. The presence of these functional groups in 5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-yformamido}-4-methylpentanoic acid suggests that it may exhibit similar properties, making it a valuable candidate for further investigation.
The development of new drugs often involves rigorous testing to assess their safety and efficacy. Preclinical studies are conducted to evaluate the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents before they are tested in humans. In vitro assays are commonly used to screen compounds like 5-{5-({(9H-fluoren)-9-y)methoxycarbonyl}aminocyclohex)-3-enylformamido}-4-methylpentanoic acid for their ability to interact with biological targets and modulate cellular processes. These studies provide critical insights into the potential therapeutic value of new compounds.
The role of computational chemistry in drug discovery cannot be overstated. Advanced modeling techniques allow researchers to predict how molecules will behave in biological systems without the need for extensive experimental testing. This approach not only accelerates the drug discovery process but also reduces costs associated with traditional methods. The use of computational tools has been instrumental in identifying promising candidates like 5-{5-({(9H-fluoren)-9-y)methoxycarbonyl}aminocyclohex)-3-enylformamido}-4-methylpentanoic acid, which have gone on to show significant potential in preclinical studies.
In conclusion, 5-{5--{(9H-fluoren-9-y)methoxycarbonyl}
2171904-10-0 (5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid) Related Products
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)




